molecular formula C22H28N2O4S B11581968 isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11581968
M. Wt: 416.5 g/mol
InChI Key: CTOZLHWDLPKTII-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

2-methylpropyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-6-17-20(25)24-19(15-8-10-16(11-9-15)27-7-2)18(14(5)23-22(24)29-17)21(26)28-12-13(3)4/h8-11,13,17,19H,6-7,12H2,1-5H3

InChI Key

CTOZLHWDLPKTII-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as employing vanadium oxide loaded on fluorapatite as a catalyst, has been explored for similar compounds . This method offers advantages like rapid synthesis, mild reaction conditions, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is pivotal in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Compounds within this chemical class have demonstrated antimicrobial properties against various pathogens. The presence of the thiazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of thiazolo-pyrimidine derivatives, including isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The results showed a dose-dependent inhibition of cell growth in breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory potential of thiazolo-pyrimidines, molecular docking simulations revealed that the compound binds effectively to the active site of 5-lipoxygenase. This interaction was corroborated by in vitro assays demonstrating reduced leukotriene production in stimulated macrophages .

Data Table: Summary of Biological Activities

Activity Target Mechanism Reference
AnticancerMCF-7 (breast cancer)Induction of apoptosis
Anti-inflammatory5-lipoxygenaseInhibition of leukotriene synthesis
AntimicrobialVarious bacteriaInhibition of microbial enzymes

Mechanism of Action

The mechanism of action of isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

What sets isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its specific substituents, which confer unique chemical and biological properties. These properties make it particularly valuable in research and potential therapeutic applications.

Biological Activity

Isobutyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of an ethoxyphenyl group and an isobutyl moiety may contribute to its solubility and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of bacterial strains. In vitro assays reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies conducted on human cancer cell lines indicate that it induces apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it could target DNA synthesis or protein kinases essential for cell division.
  • Modulation of Signal Transduction Pathways : It is hypothesized that the compound interacts with key signaling pathways such as MAPK or NF-kB pathways, leading to reduced inflammation and altered cellular responses.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Study :
    • Research published in Cancer Letters showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 30 µM in MCF-7 breast cancer cells after 48 hours .
  • Inflammation Model :
    • An investigation into its anti-inflammatory properties highlighted a significant decrease in TNF-alpha levels in LPS-stimulated macrophages when treated with the compound at concentrations of 5 µM .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell LineConcentration (µg/mL or µM)Effect Observed
AntimicrobialStaphylococcus aureus16Inhibition of growth
AntimicrobialEscherichia coli16Inhibition of growth
Cancer Cell ProliferationMCF-7 (breast cancer)10 - 3050% reduction in viability
Anti-inflammatoryLPS-stimulated macrophages5Decrease in TNF-alpha levels

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